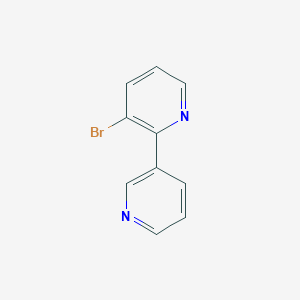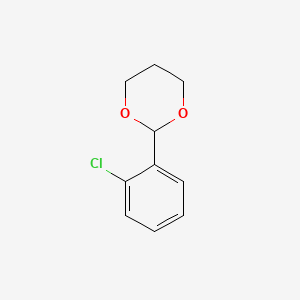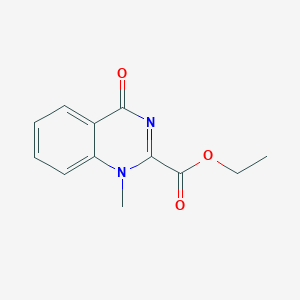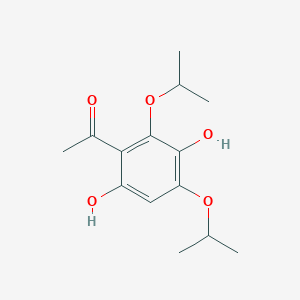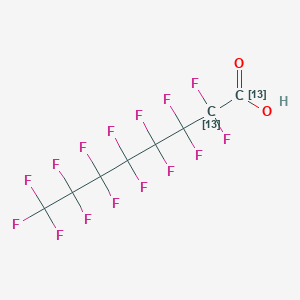
Methyl 2-(4-amino-3-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-amino-3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of phenylalanine, where the phenyl ring is substituted with an amino group at the 4-position and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-nitrophenyl)propanoate typically involves the esterification of 2-(4-amino-3-nitrophenyl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction parameters and product purity.
化学反応の分析
Types of Reactions
Methyl 2-(4-amino-3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Methyl 2-(4-amino-3-aminophenyl)propanoate.
Substitution: Methyl 2-(4-substituted-3-nitrophenyl)propanoate.
Oxidation: Methyl 2-(4-nitroso-3-nitrophenyl)propanoate.
科学的研究の応用
Methyl 2-(4-amino-3-nitrophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(4-amino-3-nitrophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
類似化合物との比較
Methyl 2-(4-amino-3-nitrophenyl)propanoate can be compared with other similar compounds such as:
Methyl 2-(4-nitrophenyl)propanoate: Lacks the amino group, which affects its reactivity and applications.
Methyl 2-(4-amino-3-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and biological activities.
Methyl 2-(4-fluoro-3-nitrophenyl)propanoate: The presence of a fluorine atom alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the amino and nitro groups, which provide a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
methyl 2-(4-amino-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H12N2O4/c1-6(10(13)16-2)7-3-4-8(11)9(5-7)12(14)15/h3-6H,11H2,1-2H3 |
InChIキー |
URHJBVNQEXEZMB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


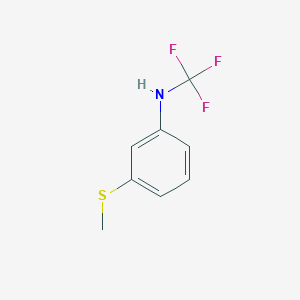
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
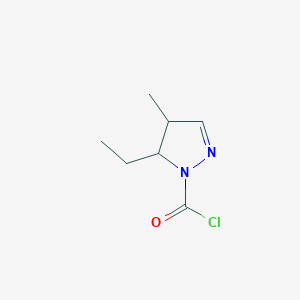
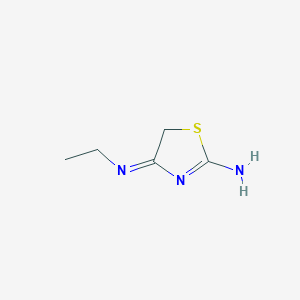

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
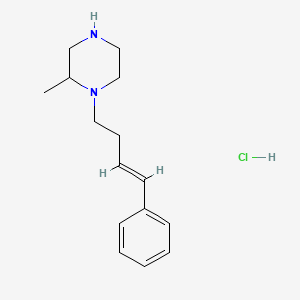
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
